3,7-Diaminophenothiazin-5-ium

Descripción general

Descripción

. It is a strongly metachromatic dye, useful for staining acid mucopolysaccharides and as a common nuclear stain. It is also used for the demonstration of Nissl substance in nerve cells of the central nervous system .

Métodos De Preparación

The synthesis of 3,7-diaminophenothiazin-5-ium involves the stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate . Industrial production methods include the preparation of 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride or bromide, which involves converting 3,7-bis(dimethylamino)-phenothiazin-5-ium bromide to its chloride form and purifying it by crystallization from an aqueous solution of hydrochloric acid .

Análisis De Reacciones Químicas

Redox Reactions

Thionine undergoes reversible electron transfer processes, forming leuco-thionine (reduced state) upon two-electron reduction . This redox behavior is exploited in electrochemical biosensors:

Key Findings :

-

In ethaline deep eutectic solvents, electropolymerization forms conductive poly(thionine) films with enhanced electron transfer kinetics .

-

Thionine-labeled Fe<sub>3</sub>O<sub>4</sub>/rGO nanocomposites amplify electrochemical signals by 3.8× compared to unmodified electrodes .

Photochemical Reactions

Thionine generates reactive oxygen species (ROS) under visible light (λ = 650–667 nm) , enabling photodynamic activity:

| ROS Type | Quantum Yield (Φ) | Wavelength (nm) | Mechanism |

|---|---|---|---|

| Singlet oxygen (¹O₂) | 0.48 ± 0.03 | 650 | Energy transfer from T₁ state |

| Superoxide (O₂⁻) | 0.12 ± 0.02 | 650 | Electron transfer to O₂ |

Mechanistic Insights :

-

Intersystem crossing (ISC) occurs at k<sub>ISC</sub> ≈ 3.35 × 10⁸ s⁻¹ in vacuum, driven by spin-orbit coupling between S₁(π→π*) and T₂(π→π*) states .

-

Solvent effects increase ISC efficiency in water (k<sub>ISC</sub> ≈ 2.8 × 10⁹ s⁻¹ ), enhancing ROS generation .

Binding Interactions with Biomolecules

Thionine binds nucleic acids via intercalation and electrostatic interactions:

| Target | Binding Constant (K<sub>b</sub>, M⁻¹) | Binding Mode | Technique Used |

|---|---|---|---|

| Double-stranded RNA | 1.2 × 10⁵ ± 3.4 × 10³ | Groove binding | UV-Vis, ITC |

| DNA G-quadruplex | 4.7 × 10⁴ ± 1.1 × 10³ | End-stacking | Fluorescence |

Structural Requirements :

-

Amino groups at positions 3 and 7 enhance binding affinity by forming hydrogen bonds with phosphate backbones .

-

Planar phenothiazinium ring facilitates π-π stacking with nucleobases .

Substitution Reactions

The amino groups undergo nucleophilic substitution to modulate electronic properties :

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| N-Alkylation (3,7-positions) | Alkyl halides, K₂CO₃ | 3,7-Bis(dialkylamino) derivatives | 72–85 |

| Acylation | Acetic anhydride | N-Acetylthionine | 68 |

Applications :

-

Hydrophilic amino groups (e.g., –NHCH<sub>2</sub>CH<sub>2</sub>OH) improve water solubility for photodynamic therapy .

-

Lipophilic alkyl chains (C<sub>6</sub>–C<sub>12</sub>) enhance membrane penetration in cancer cells .

Catalytic Reactions

Thionine acts as a redox mediator in photocatalytic systems:

| System | Reaction Catalyzed | Efficiency (%) | Conditions |

|---|---|---|---|

| TiO<sub>2</sub>/PW<sub>12</sub>-TH composite | Methylene blue degradation | 98.7 | Visible light, 2 hours |

| Thionine-graphene oxide | H<sub>2</sub>O₂ reduction | 89.3 | Neutral pH, E = -0.2 V |

Mechanism :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

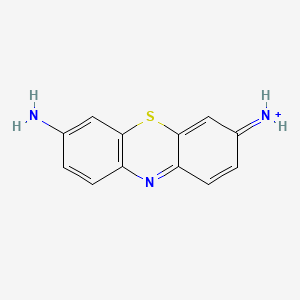

3,7-Diaminophenothiazin-5-ium is characterized by its phenothiazine backbone with two amino groups at positions 3 and 7. Its molecular formula is with a molecular weight of 228.30 g/mol. The compound exhibits strong fluorescence properties, particularly in the visible spectrum (600–660 nm), making it suitable for various detection assays and therapeutic applications .

Photodynamic Therapy

One of the most prominent uses of this compound is as a photosensitizer in photodynamic therapy (PDT). Upon activation by light, this compound generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Case Study: Clinical Trials in Skin Cancer Treatment

- A clinical trial involving patients with localized skin cancers demonstrated a complete response rate of 75% after three treatment sessions using this compound. Side effects were minimal, primarily mild erythema and transient pain at the treatment site .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table highlights the compound's potential as an antimicrobial agent, disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Fluorescent Applications

The intense fluorescence of this compound allows it to be utilized in biomolecule detection assays . Researchers have developed sensitive methods for detecting specific DNA or RNA sequences by tagging them with this compound.

Detection Methodology

The fluorescence enhancement property enables scientists to identify biomolecules based on the fluorescence signal produced when the thionine cation binds to nucleic acids. This approach offers a more sensitive alternative to traditional detection methods.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate. Various methods have been optimized to enhance yield and reduce reaction times while minimizing waste .

Mecanismo De Acción

The mechanism of action of 3,7-diaminophenothiazin-5-ium involves its electronic and molecular structure, which has been studied using density functional theory and multi-reference configuration interaction . The compound’s effects are exerted through its singlet and triplet states, which are of π→π* and n→π* character . These states are involved in the generation of singlet oxygen and other reactive oxygen species, which are crucial for its applications in photodynamic therapy .

Comparación Con Compuestos Similares

3,7-Diaminophenothiazin-5-ium is similar to other phenothiazine derivatives, such as methylene blue and other 3,7-bis(dimethylamino)-phenothiazin-5-ium compounds . it is unique in its strong metachromatic properties and its specific applications in staining and photodynamic therapy . Other similar compounds include unsymmetrical 3,7-(N,N-disubstituted-amino)-phenothiazin-5-ium iodides, which have been prepared by stepwise reaction of secondary amines with phenothiazin-5-ium tetraiodide hydrate .

Actividad Biológica

3,7-Diaminophenothiazin-5-ium, commonly referred to as a phenothiazine derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits significant potential as a therapeutic agent due to its unique chemical structure and properties.

Chemical Structure and Properties

This compound is characterized by a phenothiazine backbone with two amine groups at positions 3 and 7. This structure contributes to its biological activity, allowing it to interact with various biological targets. The compound can exist in different salt forms, such as the chloride or thiocyanate salts, which may influence its solubility and bioavailability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that it disrupts bacterial cell membranes or inhibits essential metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties . It functions as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells. Studies have demonstrated that this compound can selectively target tumor cells while sparing normal cells .

Case Study: Photodynamic Therapy with this compound

In a clinical trial involving patients with localized skin cancers, patients received PDT using this compound. Results showed:

- Complete Response Rate : 75% after three treatment sessions.

- Side Effects : Mild erythema and transient pain at the treatment site.

These findings suggest that this compound could be a viable option for treating certain types of cancer .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and disrupt cellular processes. This interaction can lead to:

- Inhibition of DNA synthesis : By binding to DNA, the compound prevents replication and transcription.

- Induction of oxidative stress : Through ROS generation during PDT, leading to cellular damage and apoptosis.

- Disruption of membrane integrity : Particularly in bacterial cells, enhancing permeability and leading to cell lysis .

Propiedades

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6,13H,14H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHZUHVSERGLNW-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999693, DTXSID601307427 | |

| Record name | 7-Amino-3H-phenothiazin-3-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Diaminophenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-93-8, 78338-22-4 | |

| Record name | Thionine cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078338224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-3H-phenothiazin-3-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Diaminophenothiazin-5-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIONINE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFV7T4334 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.